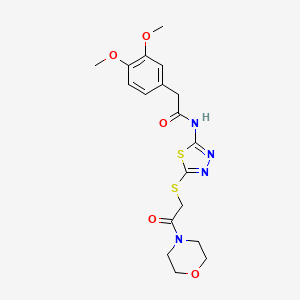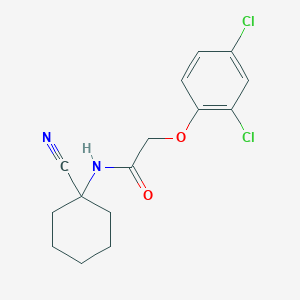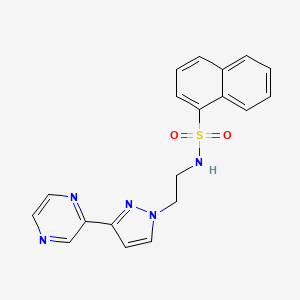
2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(piperidin-3-yloxy)pyrazine is a chemical compound with the CAS Number: 1421106-09-3 . It has a molecular weight of 193.25 and is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-3-(piperidin-3-yloxy)pyrazine . The InChI code is 1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-3-(piperidin-3-yloxy)pyrazine is an oil . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Genotoxicity Assessment A study on a similar compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine," which is a potent and selective 5-HT2C agonist, highlighted its potential in the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was evaluated due to metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting a complex bioactivation pathway that could bind covalently to DNA. This highlights the importance of understanding the metabolic and genotoxic profiles of related compounds for their safe application in therapeutic settings (Kalgutkar et al., 2007).
Chemical Synthesis for Drug Development Efficient synthesis methods for creating derivatives of pyrazine compounds, such as the one-pot, three-component reaction reported for "3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives," are pivotal. These methods offer ease of handling, good yields, and easy purification, making them valuable for pharmaceutical development. Such synthetic approaches provide a basis for developing novel therapeutic agents with potential applications in treating various diseases (Alizadeh & Ghanbaripour, 2014).
Biological Activity and Therapeutic Potential Compounds incorporating the pyrazine motif, such as "5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones," have been synthesized and evaluated for their antimicrobial activity and their effects on blood coagulation. This demonstrates the potential of pyrazine derivatives in developing new antimicrobial agents and compounds with specific pharmacological actions, indicating their broad therapeutic applications (Gein et al., 2013).
Novel Heterocyclic Compounds The utility of related compounds, such as chloroacetonitrile in the construction of novel pyrazole and thiazole derivatives, underscores the versatility and potential of pyrazine derivatives in creating new chemical entities. These compounds, through diverse synthetic routes, can be tailored for specific biological activities, offering a wide range of applications in drug discovery and development (Khalil et al., 2017).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological activity of 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride and related compounds.
Eigenschaften
IUPAC Name |
2-methyl-3-piperidin-3-yloxypyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAHJMJZARIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)





![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)


![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)

